1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
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Overview
Description
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound It features a piperazine ring substituted with a bromo-dimethoxybenzenesulfonyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common route might include:
Formation of the piperazine core: Starting with piperazine, the core structure is prepared.
Substitution reactions: Introduction of the 4-bromo-2,5-dimethoxybenzenesulfonyl group and the 3,4-dimethylphenyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for large-scale production.
Automated purification systems: to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-dimethoxyphenyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but lacks the sulfonyl group.
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.
Uniqueness
1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKDRJKRBWZNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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